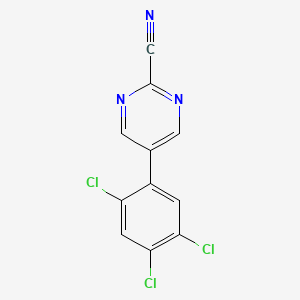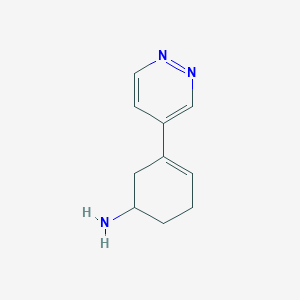![molecular formula C17H16OS B13100720 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a thiobenzaldehyde group attached to a propanone moiety, which is further substituted with a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde typically involves the following steps:
Formation of the Propanone Moiety: The initial step involves the preparation of 1-(3-methylphenyl)-1-propanone through the Friedel-Crafts acylation of 3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiobenzaldehyde Group: The next step involves the reaction of 1-(3-methylphenyl)-1-propanone with thiobenzaldehyde under basic conditions to form the desired compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, which can lead to cell damage and apoptosis.
相似化合物的比较
Similar Compounds
1-(4-Methoxy-3-methylphenyl)-1-propanone: Similar structure but with a methoxy group instead of a thiobenzaldehyde group.
1-(4-Methylphenyl)-1-propanone: Lacks the thiobenzaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C17H16OS |
|---|---|
分子量 |
268.4 g/mol |
IUPAC 名称 |
4-[1-(3-methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-12-4-3-5-16(10-12)17(18)13(2)15-8-6-14(11-19)7-9-15/h3-11,13H,1-2H3 |
InChI 键 |
OFZNZKBAAGIHHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C(C)C2=CC=C(C=C2)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


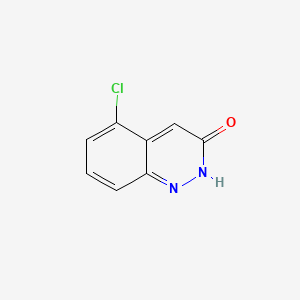
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)

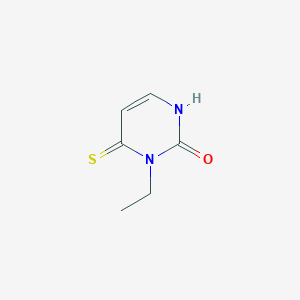
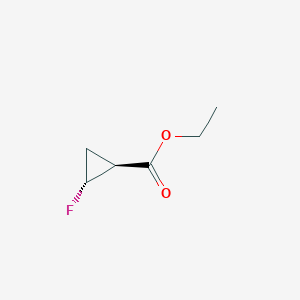
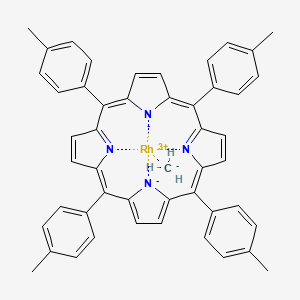

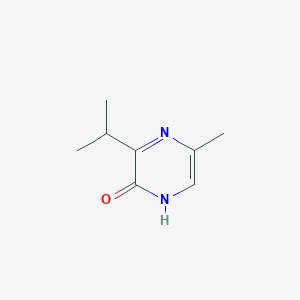
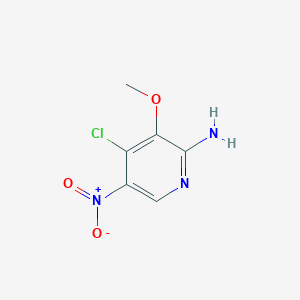

![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)

